molecular formula C19H20N4O B5472620 4-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine

4-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine

Cat. No.: B5472620
M. Wt: 320.4 g/mol
InChI Key: OOXITEKSLGBFOU-UHFFFAOYSA-N
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Description

“4-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The yield of the synthesis process can vary, and the final product is often characterized using spectral data analyses .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and the reactants involved. For instance, it has been found that pyrazole-containing compounds can show a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For instance, it has been found that similar compounds can have a boiling point of around 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Mechanism of Action

The mechanism of action of this compound could vary depending on its application. For instance, in the context of biological activity, it could interact with various enzymes or proteins to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions of use. It’s important to handle such compounds with care and follow appropriate safety protocols .

Future Directions

The future directions for the study and application of this compound could be diverse. For instance, novel inhibitors that offer selective suppression of certain isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles . These compounds could potentially be used in the development of new drugs .

Properties

IUPAC Name

4-[1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]azetidin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-18-3-4-19(23-10-2-7-21-23)16(11-18)12-22-13-17(14-22)15-5-8-20-9-6-15/h2-11,17H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXITEKSLGBFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=N2)CN3CC(C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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